molecular formula C18H23BO2 B13692619 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13692619
M. Wt: 282.2 g/mol
InChI Key: BMJPUZHZAYDQDK-UHFFFAOYSA-N
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Description

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a naphthalene ring substituted with an ethyl group at the 8th position and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-ethylnaphthalene with a boronic ester precursor under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, where 8-ethylnaphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various biaryl compounds .

Scientific Research Applications

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring with an ethyl group and a boronic ester moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C18H23BO2

Molecular Weight

282.2 g/mol

IUPAC Name

2-(8-ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h7-12H,6H2,1-5H3

InChI Key

BMJPUZHZAYDQDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3CC

Origin of Product

United States

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